molecular formula C10H14K2N5O13P3 B1383492 Adenosine 5'-triphosphate potassium salt CAS No. 42373-41-1

Adenosine 5'-triphosphate potassium salt

Cat. No.: B1383492
CAS No.: 42373-41-1
M. Wt: 583.36 g/mol
InChI Key: YFPSRAQDZYNYPX-IDIVVRGQSA-L
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Description

Adenosine 5’-triphosphate potassium salt is a compound that plays a crucial role in energy transfer within cells. It consists of an adenine base, a ribose sugar, and three phosphate groups, with potassium ions stabilizing the structure. This compound is essential for various biochemical processes, including cellular respiration, muscle contraction, and biosynthesis reactions.

Mechanism of Action

Target of Action

Adenosine 5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo . It serves as a substrate for kinases involved in cell signaling and adenylate cyclases that produce the second messenger cAMP . ATP also has intrinsic metal binding affinity, with binding constants for various metals such as Mg2+, Na+, Ca2+, K+, Sr2+, and Li+ .

Mode of Action

ATP acts as an autocrine and paracrine agent affecting various cell types by activating cell surface P2 receptors (P2R), which include trans-cell membrane cationic channels, P2XR, and G protein-coupled receptors, P2YR . ATP is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids .

Biochemical Pathways

ATP is involved in many metabolic reactions. For example, 601 ATP-related reactions were listed in the KEGG database . ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms .

Pharmacokinetics

ATP is soluble in water (50 mg/ml), yielding a clear, colorless solution . Aqueous solutions of ATP are stable for months when frozen at –15 °C and for approximately one week at 0 °C . Atp solutions are only stable for several hours at 0 oc when dissolved in a trichloroacetic acid solution .

Result of Action

Extracellular ATP may result from the extracellular breakdown of released adenine nucleotides, namely ATP, ADP (adenosine 5’-diphosphate), and AMP (adenosine 5’-monophosphate), by a cascade of ecto-nucleotidases bound to the plasma membrane . ATP provides the metabolic energy to drive metabolic pumps and serves as a coenzyme in a wide array of enzymatic reactions .

Action Environment

The stability and efficacy of ATP can be influenced by environmental factors. For instance, in alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate even at 0 °C . Also, ATP cannot be stored, hence its consumption must closely follow its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate potassium salt can be synthesized through microbial fermentation processes. The fermentation involves microbial cultures that produce adenosine 5’-triphosphate, which is then purified and converted to its potassium salt form. The reaction conditions typically include maintaining a controlled pH and temperature to optimize microbial growth and adenosine 5’-triphosphate production .

Industrial Production Methods

Industrial production of adenosine 5’-triphosphate potassium salt involves large-scale fermentation using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under specific conditions to maximize yield. The adenosine 5’-triphosphate produced is then extracted, purified, and converted to the potassium salt form through ion exchange and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-triphosphate potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving adenosine 5’-triphosphate potassium salt include enzymes like kinases and phosphatases, which facilitate phosphorylation and dephosphorylation reactions. Conditions such as pH, temperature, and the presence of metal ions like magnesium and potassium are crucial for these reactions .

Major Products

The major products formed from the reactions of adenosine 5’-triphosphate potassium salt include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate. These products are integral to various metabolic pathways and energy transfer processes within the cell .

Scientific Research Applications

Adenosine 5’-triphosphate potassium salt has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-triphosphate potassium salt is unique due to its central role in cellular energy metabolism. Unlike other nucleotides, it is the primary energy currency of the cell, driving numerous biochemical reactions and processes essential for life .

Properties

CAS No.

42373-41-1

Molecular Formula

C10H14K2N5O13P3

Molecular Weight

583.36 g/mol

IUPAC Name

dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

YFPSRAQDZYNYPX-IDIVVRGQSA-L

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[K].[K]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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